molecular formula C27H31ClN2O6S B1374632 Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid CAS No. 1415692-17-9

Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid

Cat. No. B1374632
M. Wt: 547.1 g/mol
InChI Key: UDGHXQPQKQPSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with the molecular formula C27H31ClN2O6S . It consists of a benzenesulfonic acid moiety and a 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid moiety .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzenesulfonic acid group attached to a 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid group . The molecular weight of the compound is 547.1 g/mol .


Chemical Reactions Analysis

Benzenesulfonic acid, a component of this compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .

Scientific Research Applications

Catalytic Applications

Benzenesulfonic acid derivatives demonstrate significant potential in catalysis. Hazra et al. (2015) reported that sulfonated Schiff base copper(II) complexes, derived from 2-aminobenzenesulfonic acid, act as efficient and selective catalysts for alcohol oxidation. These complexes exhibit remarkable catalytic performance in oxidizing primary and secondary alcohols to ketones and aldehydes, respectively, under solvent-free conditions and microwave irradiation (Hazra et al., 2015).

Polymerization Catalysts

In the field of polymer science, benzenesulfonic acid derivatives are used as catalysts in polymerization processes. Skupov et al. (2007) synthesized palladium aryl sulfonate phosphine catalysts from benzenesulfonic acid derivatives. These catalysts effectively homopolymerize ethylene and copolymerize ethylene with acrylates, demonstrating their utility in creating high molecular weight polymers (Skupov et al., 2007).

Organic Synthesis

Benzenesulfonic acid derivatives play a crucial role in organic synthesis. Adams et al. (1998) described the synthesis of (E)- and (Z)-1-methoxy-3-(phenylsulfinyl)buta-1,3-dienes using benzenesulfonic acid derivatives. The study highlights the high yield and regioselectivity of these reactions, useful for creating various organic compounds (Adams et al., 1998).

Biomedical Research

In biomedical research, certain benzenesulfonic acid derivatives have shown selective activity against specific enzymes. Stevens et al. (1997) synthesized triazenyl-substituted pyrimethamine derivatives, which exhibit potent inhibitory activity against Pneumocystis carinii dihydrofolate reductase. This suggests potential applications in treating infections caused by Pneumocystis carinii (Stevens et al., 1997).

Environmental Applications

Benzenesulfonic acid derivatives also find applications in environmental science. Paszczynski et al. (1992) explored the biodegradation of sulfonated azo dyes and sulfanilic acid by specific fungi and bacteria, demonstrating their potential in treating dye-contaminated wastewater (Paszczynski et al., 1992).

properties

IUPAC Name

benzenesulfonic acid;4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGHXQPQKQPSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid
Reactant of Route 3
Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid
Reactant of Route 4
Reactant of Route 4
Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid
Reactant of Route 5
Reactant of Route 5
Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid
Reactant of Route 6
Reactant of Route 6
Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.